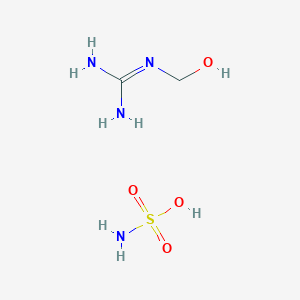
(Hydroxymethyl)guanidinium sulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydroxymethyl)guanidinium sulphamate is a chemical compound with the molecular formula C2H10N4O4S It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)guanidinium sulphamate typically involves the reaction of guanidine derivatives with formaldehyde and sulphamic acid. One common method includes the following steps:
Reaction of Guanidine with Formaldehyde: Guanidine reacts with formaldehyde to form hydroxymethylguanidine.
Reaction with Sulphamic Acid: Hydroxymethylguanidine is then reacted with sulphamic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Hydroxymethyl)guanidinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxymethylguanidine derivatives, while reduction can produce simpler guanidine compounds.
Aplicaciones Científicas De Investigación
(Hydroxymethyl)guanidinium sulphamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Hydroxymethyl)guanidinium sulphamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Hydroxymethylguanidine: A direct precursor in the synthesis of (Hydroxymethyl)guanidinium sulphamate.
Sulphamic Acid: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of hydroxymethyl and guanidinium groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84712-66-3 |
|---|---|
Fórmula molecular |
C2H10N4O4S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)guanidine;sulfamic acid |
InChI |
InChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
Clave InChI |
HRWPCRFDLRCTEK-UHFFFAOYSA-N |
SMILES canónico |
C(N=C(N)N)O.NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
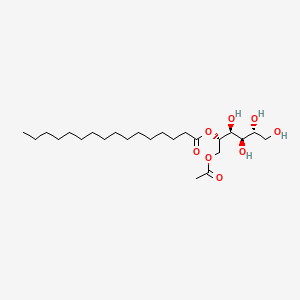
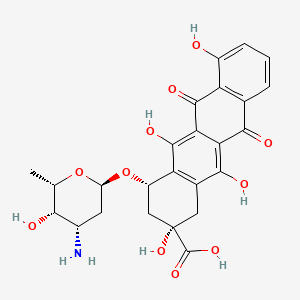
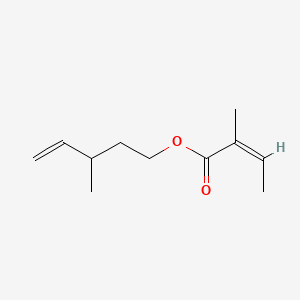
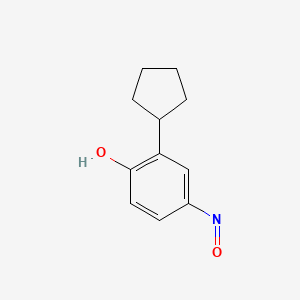
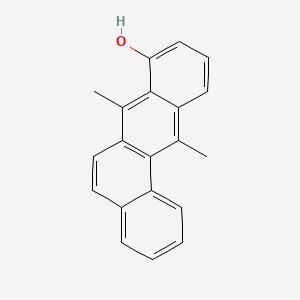
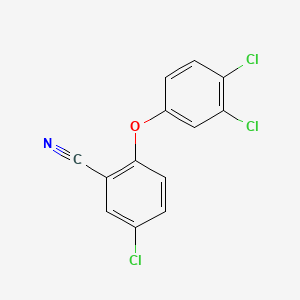
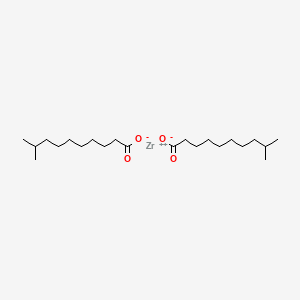
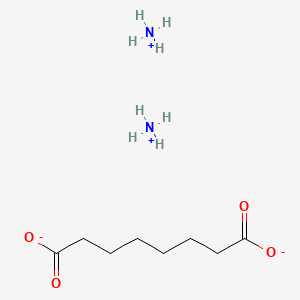
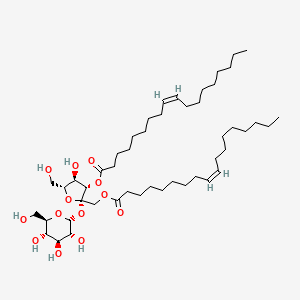
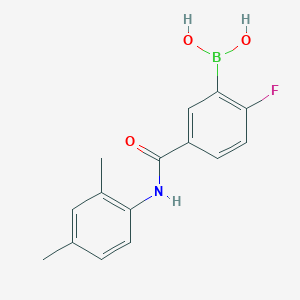
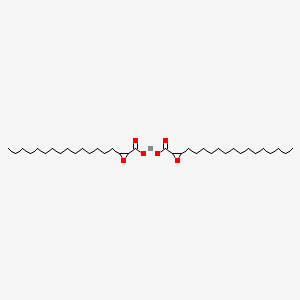
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
